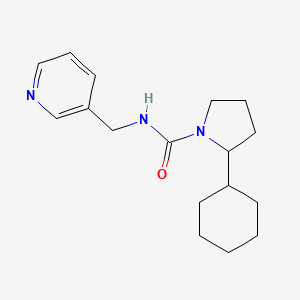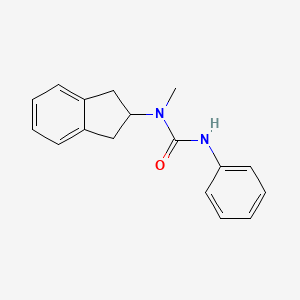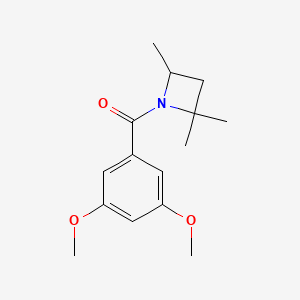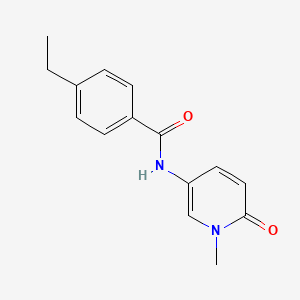![molecular formula C22H35N3O3 B7528037 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide, also known as DMXAA, is a small molecule with potential anticancer properties. It was first identified in 1988 in a screen of natural products for antitumor activity. DMXAA has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors.
Wissenschaftliche Forschungsanwendungen
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been tested in preclinical models of various types of cancer, including lung, breast, and colon cancer. It has also been tested in clinical trials for the treatment of advanced solid tumors.
Wirkmechanismus
The mechanism of action of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that is involved in the immune response to cancer. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to stimulate the production of TNF-α in tumor cells and to activate immune cells to attack tumors.
Biochemical and Physiological Effects
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to have selective cytotoxicity against tumor cells, while sparing normal cells. It has also been shown to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to induce the production of TNF-α in tumor cells and to activate immune cells to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has also been shown to induce vascular disruption in tumors, leading to tumor cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has several advantages for lab experiments, including its selective cytotoxicity against tumor cells, its ability to stimulate the immune system to attack tumors, and its potential as a vascular disrupting agent. However, 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide research. One area of research is the development of more efficient synthesis methods to improve yields and purity. Another area of research is the identification of biomarkers that can predict response to 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide treatment. Additionally, there is ongoing research to investigate the combination of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide with other anticancer agents to improve efficacy. Finally, there is interest in the development of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide involves several steps, including the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone to form 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-2-ol. This intermediate is then reacted with N,N-diethylbenzamide to form 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide. The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been optimized over the years to improve yields and purity.
Eigenschaften
IUPAC Name |
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-7-24(8-2)22(27)18-9-11-19(12-10-18)23-21(26)20(15(3)4)25-13-16(5)28-17(6)14-25/h9-12,15-17,20H,7-8,13-14H2,1-6H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCYHPECVMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)


![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)



![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
